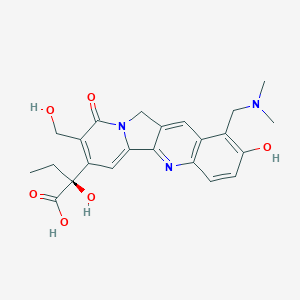

Topotecan acid sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O6/c1-4-23(32,22(30)31)16-8-18-20-12(9-26(18)21(29)15(16)11-27)7-13-14(10-25(2)3)19(28)6-5-17(13)24-20/h5-8,27-28,32H,4,9-11H2,1-3H3,(H,30,31)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQJTQJZJNYUEC-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@](C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157828 | |

| Record name | Hydrotopotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132877-29-3 | |

| Record name | SKF 105992 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132877-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrotopotecan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132877293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrotopotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOPOTECANCARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2Q5PG98DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action and Target Interactions of Topotecan

Topotecan (B1662842), a semi-synthetic analog of camptothecin (B557342), exerts its cytotoxic effects by targeting the nuclear enzyme DNA topoisomerase I. wikipedia.orgresearchgate.net Topoisomerase I is crucial for managing the topological stresses in DNA, such as supercoiling, that arise during fundamental cellular processes like DNA replication and transcription. researchgate.netplos.orgpatsnap.com The enzyme functions by inducing transient single-strand breaks in the DNA backbone, allowing the DNA to rotate and relieve torsional strain. wikipedia.orgpatsnap.com Following this relaxation, the enzyme re-ligates the broken strand, restoring the integrity of the DNA duplex. patsnap.compnas.org

The mechanism of action of topotecan centers on the interruption of this religation step. wikipedia.orgpatsnap.com Topotecan acts as an uncompetitive inhibitor, meaning it does not bind to the free enzyme or to the DNA alone, but specifically to the transient covalent complex formed between topoisomerase I and DNA, known as the "cleavable complex". pnas.orgdrugbank.com In this complex, an active-site tyrosine residue of the enzyme is covalently linked to the 3'-phosphate end of the nicked DNA strand. pnas.org

Topotecan intercalates into the DNA at the site of this enzyme-induced nick. patsnap.compnas.org X-ray crystallography studies have revealed that topotecan inserts its planar ring system between the upstream (-1) and downstream (+1) base pairs at the cleavage site, mimicking a DNA base pair. pnas.orgrcsb.org This intercalation displaces the downstream DNA, physically preventing the 5'-hydroxyl end of the broken strand from reattacking the phosphotyrosine bond, thereby blocking the DNA religation reaction. pnas.orgdrugbank.com

By preventing religation, topotecan traps the topoisomerase I enzyme in a stable ternary complex with the DNA. plos.orgdrugbank.com The accumulation of these stabilized topotecan-topoisomerase I-DNA covalent complexes is particularly cytotoxic. patsnap.com When a moving DNA replication fork collides with one of these trapped complexes, the transient single-strand break is converted into a permanent and lethal double-strand break. plos.orgdrugbank.com Mammalian cells have limited capacity to repair these extensive double-strand breaks, which triggers cell cycle arrest and ultimately leads to programmed cell death, or apoptosis. patsnap.comdrugbank.com Molecular dynamics simulations further elucidate that topotecan's presence restricts the flexibility of the enzyme and maintains a distance between the catalytic residue Lys532 and the DNA, hindering the religation process. plos.org

Table 1: Key Research Findings on Topotecan's Molecular Interactions

| Finding | Method | Significance | Reference(s) |

|---|---|---|---|

| Intercalation Model | X-ray Crystallography | Showed that topotecan binds at the DNA cleavage site by intercalating between the -1 and +1 base pairs, preventing DNA religation. | pnas.org, rcsb.org |

| Uncompetitive Inhibition | Biochemical Assays & Crystallography | Established that topotecan acts as an uncompetitive inhibitor, binding only to the covalent topoisomerase I-DNA complex. | drugbank.com, pnas.org |

| Enzyme Flexibility | Molecular Dynamics Simulations | Revealed that topotecan binding reduces the conformational flexibility of the enzyme, particularly in the linker domain. | plos.org |

| Inhibition of Religation | Molecular Dynamics Simulations | Demonstrated that topotecan keeps catalytic residues (e.g., Lys532) away from the DNA, directly inhibiting the religation reaction. | plos.org |

| Complex Stabilization | Band Depletion Assay | Allowed for the quantification of stabilized topoisomerase I-DNA adducts in intact cells upon exposure to topotecan. | ashpublications.org |

Impact of Microenvironmental Ph on Topotecan Efficacy

The therapeutic efficacy of topotecan (B1662842) is critically dependent on the chemical stability of its E-ring α-hydroxy-δ-lactone structure. researchgate.net This lactone ring is essential for the drug's ability to inhibit topoisomerase I. scialert.net However, the lactone moiety undergoes a reversible, pH-dependent hydrolysis. drugbank.comscialert.netnih.gov

Under acidic conditions (low pH), the equilibrium favors the closed, active lactone form. scialert.net Conversely, at neutral or alkaline pH, the equilibrium shifts towards the open-ring, inactive carboxylate form. drugbank.comresearchgate.netnih.gov This conversion is rapid under physiological conditions, such as the pH of blood (approximately 7.4), where the inactive carboxylate form predominates. researchgate.netnih.gov The open-ring form is considered inactive because it exhibits both reduced membrane permeability and a significantly decreased affinity for the topoisomerase I-DNA complex. researchgate.net

This pH-dependent equilibrium has significant implications for topotecan's activity in different biological environments. The acidic microenvironment characteristic of many solid tumors (pH ~6.5) can be advantageous for topotecan's efficacy. frontiersin.orgmdpi.com The lower extracellular pH in tumors may shift the equilibrium back towards the active lactone form, thereby increasing the concentration of the active drug at the target site and enhancing its cytotoxic potential. mdpi.comencyclopedia.pub In contrast, in the neutral pH of the bloodstream, a substantial fraction of the drug exists in its inactive form. drugbank.com

Kinetic studies have quantified this pH-dependent relationship. The hydrolysis of the active lactone form to the inactive carboxylate form occurs rapidly at physiological pH. mdpi.com This understanding has spurred research into drug delivery systems, such as nanoparticles, designed to protect the lactone ring from hydrolysis at physiological pH and release the active drug preferentially in the acidic tumor microenvironment. mdpi.comnih.gov

Table 2: pH-Dependent Hydrolysis of Topotecan

| pH Value | Predominant Form | Stability of Active Lactone Form | Implication | Reference(s) |

|---|---|---|---|---|

| < 4.0 | Lactone (closed-ring) | High | Stable in acidic infusion fluids. | nih.gov |

| 6.5 | Lactone (closed-ring) | Increased stability | Enhanced drug activity expected in the acidic tumor microenvironment. | frontiersin.org, nih.gov |

| 7.4 | Carboxylate (open-ring) | Low (hydrolysis t₁/₂ ≈ 0.93 h) | Rapid inactivation at physiological pH, reducing systemic activity. | drugbank.com, mdpi.com |

| > 7.7 | Carboxylate (open-ring) | Very Low | The inactive form is highly favored. | nih.gov |

Preclinical Efficacy Studies and Research Models for Topotecan

In Vitro Cellular Pharmacology and Cytotoxicity Profiling

The in vitro evaluation of topotecan (B1662842) has been crucial in understanding its direct effects on cancer cells. These studies typically involve exposing various cancer cell lines to the drug and measuring its impact on cell viability, growth, and other cellular processes.

Assessment of Topotecan Sensitivity Across Diverse Cancer Cell Lines

The sensitivity of cancer cells to topotecan varies significantly across different types of cancer. In a comprehensive study by the Pediatric Preclinical Testing Program (PPTP), topotecan demonstrated broad in vitro activity, inhibiting the growth of all 23 tested pediatric cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, ranged from 0.71 nM to 489 nM, with a median IC50 of 9.13 nM. nih.gov This indicates a wide range of sensitivity among different pediatric cancer cell types.

Notably, neuroblastoma cell lines displayed the widest range of sensitivity to topotecan. nih.gov In another study, topotecan showed potent growth-inhibitory effects in human lung cancer cell lines. nih.gov Furthermore, research on ovarian cancer cell lines also demonstrated a dose-dependent response to topotecan. iiarjournals.org The cytotoxicity of topotecan has also been observed in various other cancer cell lines, including those from breast cancer, colon cancer, and melanoma. acs.orgnih.gov

Table 1: In Vitro Sensitivity of Various Cancer Cell Lines to Topotecan

| Cell Line | Cancer Type | IC50 (nM) | Reference |

|---|---|---|---|

| Various | Pediatric Cancers (23 lines) | 0.71 - 489 | nih.gov |

| H460 | Lung Cancer | Not Specified | nih.gov |

| H322 | Lung Cancer | Not Specified | nih.gov |

| H209 | Small Cell Lung Cancer | Not Specified | aacrjournals.org |

| H526 | Small Cell Lung Cancer | Not Specified | aacrjournals.org |

| U251 | Glioma | ~3000 (at 24h) | plos.org |

| U87 | Glioma | ~3000 (at 24h) | plos.org |

| PC-3 | Prostate Cancer | Not Specified | nih.gov |

| LNCaP | Prostate Cancer | Not Specified | nih.gov |

| MCF-7 | Breast Cancer | 218 | semanticscholar.org |

| SKOV-3-13 | Ovarian Cancer | 5.842 | nih.gov |

| 7AS | Ovarian Cancer (Resistant) | 11.60 | nih.gov |

| 7SD | Ovarian Cancer (Resistant) | 9.804 | nih.gov |

| HeLa | Cervical Cancer | Not Specified | pensoft.net |

| HCT116 | Colon Cancer | Not Specified | pensoft.net |

IC50 values can vary based on experimental conditions such as exposure time.

Quantification of Cellular Growth Inhibition and Apoptosis Induction

Topotecan effectively inhibits cell growth and induces apoptosis in a concentration- and time-dependent manner. nih.govplos.org In lung cancer cell lines, the induction of apoptosis was highest at IC80 concentrations. nih.gov Studies in glioma cells and glioma stem cells (GSCs) also showed that topotecan inhibited proliferation and promoted apoptosis in a dose- and time-dependent fashion. plos.org

The mechanism of apoptosis induction by topotecan involves the activation of caspase-dependent pathways. aacrjournals.orgplos.org In small cell lung cancer cells, the combination of vorinostat (B1683920) and topotecan led to increased cleavage of PARP and caspase-3, key markers of apoptosis. aacrjournals.org This combination also resulted in a significant increase in apoptosis as measured by Annexin V staining and DNA fragmentation. aacrjournals.org Furthermore, in breast cancer cells, topotecan treatment led to a significant decrease in the anti-apoptotic protein BCL2, suggesting an apoptosis-based cell death mechanism. frontiersin.org Research on prostate cancer cells also demonstrated a significant increase in caspase-3/7 activity following topotecan treatment. aacrjournals.org

Effects on Cell Migration, Invasion, and Colony Formation

Preclinical studies have shown that topotecan can inhibit key processes involved in cancer metastasis, such as cell migration, invasion, and the ability of single cells to form colonies. In aggressive and taxane-resistant prostate cancer models, metronomic (low-dose, continuous) topotecan treatment significantly decreased cell invasion and colony formation. nih.gov Similarly, in small cell lung cancer cells, the combination of vorinostat and topotecan synergistically inhibited soft-agar colony formation. aacrjournals.org Studies on cervical cancer cells have also investigated the effect of topotecan on cell migration using wound healing assays. acs.org

Investigation of Topotecan's Influence on Malignant Cell Heterogeneity

Intratumor heterogeneity, the presence of diverse cell populations within a single tumor, is a major driver of drug resistance. mdpi.com Recent research has explored the impact of different topotecan dosing strategies on this heterogeneity. A study using a spheroidal model of castration-resistant prostate cancer found that extended exposure to topotecan decreased malignant cell heterogeneity compared to maximum tolerable dose (MTD) administration. mdpi.comnih.gov This reduction in heterogeneity may contribute to improved long-term drug sensitivity by preventing the emergence of resistant cell populations. mdpi.comnih.gov The study utilized single-cell RNA sequencing to demonstrate that extended exposure to topotecan led to a more uniform phenotypic response among cancer cells. mdpi.com

In Vivo Antitumor Activity in Defined Preclinical Models

The promising in vitro results for topotecan have been further validated in in vivo preclinical models, primarily using human tumor xenografts in immunocompromised mice. These models allow for the evaluation of a drug's antitumor activity in a more complex biological system.

Evaluation in Established Human Tumor Xenograft Models (e.g., Solid Tumors, Leukemias)

Topotecan has demonstrated significant antitumor activity against a broad range of human tumor xenografts. The PPTP in vivo studies showed that topotecan significantly increased event-free survival (EFS) in 32 out of 37 solid tumor xenografts and in all 8 of the tested acute lymphoblastic leukemia (ALL) xenografts. nih.govwiley.comnih.gov Objective responses, including complete and partial remissions, were observed in various solid tumors such as Wilms tumor, rhabdomyosarcoma, Ewing sarcoma, and neuroblastoma. nih.govnih.gov In the ALL xenograft panel, topotecan induced both complete and partial responses. nih.govnih.gov

Further studies have confirmed topotecan's efficacy in other solid tumor models. In human colon carcinoma xenografts, topotecan treatment transiently inhibited tumor growth. aacrjournals.org In a bladder carcinoma xenograft model, topotecan also demonstrated antitumor activity. researchgate.net A liposomal formulation of topotecan, FF-10850, showed improved efficacy and reduced bone marrow suppression in mice with solid tumors compared to topotecan alone. fujifilmpharma.comasco.org Preclinical studies in prostate cancer xenograft models have also shown that low-dose, continuous administration of topotecan significantly decreased tumor volume compared to conventional dosing. nih.gov

Table 2: In Vivo Antitumor Activity of Topotecan in Human Tumor Xenograft Models

| Tumor Type | Model | Key Findings | Reference |

|---|---|---|---|

| Pediatric Solid Tumors (various) | Xenografts | Significant increase in EFS in 32/37 models; objective responses in Wilms tumor, rhabdomyosarcoma, Ewing sarcoma, neuroblastoma. | nih.govnih.gov |

| Acute Lymphoblastic Leukemia | Xenografts | Significant increase in EFS in 8/8 models; complete and partial responses observed. | nih.govnih.gov |

| Colon Carcinoma | GEO xenografts | Transient inhibition of tumor growth. | aacrjournals.org |

| Bladder Carcinoma | Xenograft | Demonstrated antitumor activity. | researchgate.net |

| Prostate Cancer | Xenograft | Low-dose continuous administration significantly decreased tumor volume. | nih.gov |

| Ovarian Cancer | SKOV-3-13 xenografts | Metronomic topotecan in combination with pazopanib (B1684535) showed high efficacy. | nih.gov |

| Solid Tumors (various) | Xenografts | Liposomal topotecan (FF-10850) showed improved efficacy and reduced toxicity. | fujifilmpharma.comasco.org |

Application in Orthotopic and Genetically Engineered Mouse Models of Specific Cancers

The preclinical evaluation of topotecan acid sodium salt, a topoisomerase I inhibitor, has been significantly advanced by the use of sophisticated animal models that more accurately reflect human disease. Orthotopic and genetically engineered mouse models (GEMMs) have been instrumental in demonstrating the compound's efficacy across a range of cancers.

In studies of retinoblastoma, two new rodent models were developed: an orthotopic xenograft model using human retinoblastoma cells and a GEMM involving a replication-incompetent retrovirus. aacrjournals.orgresearchgate.net In these models, topotecan, particularly in combination with carboplatin (B1684641), effectively halted tumor progression and was found to be superior to a standard triple-drug therapy. aacrjournals.orgresearchgate.net Further research in these models explored localized delivery, showing that a combination of systemic topotecan and subconjunctival carboplatin could ablate retinoblastoma while preserving long-term vision. nih.gov

For neuroblastoma, a highly aggressive pediatric cancer, orthotopic xenograft models have been crucial. nih.gov In a study using LAN-1 neuroblastoma cells in an orthotopic (intra-cardiac) model, a liposomal formulation of topotecan extended the median survival time compared to the standard formulation, Hycamtin®. nih.govresearchgate.net Another study using multiple neuroblastoma xenografts identified the minimum doses required to achieve partial and complete responses, linking efficacy to systemic drug exposure. oup.com The activity of topotecan against neuroblastoma xenografts has been consistently demonstrated, with maximal effects often seen with prolonged exposure schedules. nih.govaacrjournals.org

The efficacy of topotecan has also been assessed in aggressive models of ovarian and colon cancer. In an orthotopic model of advanced ovarian cancer, low-dose metronomic oral topotecan demonstrated excellent anti-tumor activity and significantly enhanced survival, especially when combined with the antiangiogenic drug pazopanib. nih.govnih.govaacrjournals.org Similarly, in refined orthotopic and adjuvant therapy models of colon cancer, metronomic topotecan significantly prolonged survival and reduced liver metastasis. bmj.com

GEMMs have also been employed to study topotecan's effects. For instance, a mouse model of Huntington's disease, a neurodegenerative disorder, was used to show that topotecan could delay disease progression, rescue body weight loss, and extend lifespan, suggesting a potential neuroprotective role by down-regulating the mutant huntingtin protein. oup.com In lung cancer, orthotopic models using various human non-small cell lung cancer (NSCLC) cell lines in rats showed that inhaled topotecan was significantly more effective at reducing tumor burden than standard intravenous delivery. tandfonline.com

Interactive Table: Efficacy of Topotecan in Orthotopic and Genetically Engineered Mouse Models

| Cancer Type | Model Type | Key Findings | Citation |

|---|---|---|---|

| Retinoblastoma | Orthotopic Xenograft & GEMM | Topotecan + Carboplatin halted tumor progression, superior to standard triple therapy. | aacrjournals.orgresearchgate.net |

| Retinoblastoma | Orthotopic Xenograft & GEMM | Systemic Topotecan + Subconjunctival Carboplatin ablated tumors and preserved vision. | nih.gov |

| Neuroblastoma | Orthotopic (Systemic) Xenograft | Liposomal topotecan extended median survival time compared to standard formulation. | nih.govresearchgate.net |

| Ovarian Cancer | Orthotopic Xenograft | Metronomic oral topotecan showed excellent anti-tumor activity and 100% survival with pazopanib after 6 months. | nih.govaacrjournals.org |

| Colon Cancer | Orthotopic & Adjuvant Model | Metronomic topotecan significantly prolonged survival and reduced liver metastasis. | bmj.com |

| NSCLC (Lung) | Orthotopic Xenograft | Inhaled topotecan (1 mg/kg) reduced tumor burden by 88% vs. 44% for IV topotecan (2 mg/kg). | tandfonline.com |

Pharmacodynamic Assessment of Topotecan Activity in Preclinical Models (e.g., Topoisomerase I-DNA Complex Formation)

The mechanism of action of topotecan is the stabilization of the topoisomerase I (Top1)-DNA covalent complex, often called the cleavable complex. eur.nlcancernetwork.com This stabilization prevents the re-ligation of the single-strand breaks created by Top1 during DNA replication and transcription, leading to the formation of lethal double-strand breaks when the replication fork collides with the complex. nih.goveur.nlaacrjournals.org Preclinical studies have focused on measuring this target engagement to understand the drug's activity.

A key pharmacodynamic biomarker for the activity of agents that cause DNA double-strand breaks is the phosphorylation of the histone variant H2AX, forming γH2AX. aacrjournals.org A quantitative immunofluorescence assay for γH2AX was developed and validated in human tumor xenograft models using topotecan. aacrjournals.org This assay demonstrated a clear dose- and time-dependent increase in nuclear γH2AX staining in tumor biopsies following topotecan administration. aacrjournals.org A significant pharmacodynamic response was measured even at doses equivalent to the clinical dose, confirming that the assay is sensitive enough for use in clinical trials to measure target engagement. aacrjournals.org

Studies in small cell lung cancer (SCLC) models have linked topotecan sensitivity to the expression of Schlafen family member 11 (SLFN11). nih.gov In topotecan-sensitive cells with high SLFN11 expression, the drug effectively induced DNA damage checkpoints, leading to cell death. nih.gov Conversely, cells with low SLFN11 expression were insensitive. nih.gov This suggests that SLFN11 expression is a critical determinant of topotecan's pharmacodynamic effect in SCLC. nih.gov

In models of aggressive prostate cancer, pharmacodynamic assessments showed that metronomic topotecan suppressed markers associated with epithelial–mesenchymal transition (EMT) and cancer stem-like cell populations, highlighting a mechanism beyond simple cytotoxicity. aacrjournals.org Similarly, in ovarian cancer models, metronomic topotecan therapy was shown to reduce the expression of the pro-angiogenic factors HIF-1α and VEGF, demonstrating an anti-angiogenic pharmacodynamic effect. tandfonline.com The addition of metronomic topotecan to antiangiogenic drugs like bevacizumab or sunitinib (B231) was found to downregulate HIF-1α-dependent growth factors, suggesting that topotecan acts, in part, via HIF-1α inhibition. mdpi.com

Preclinical Evaluation of Drug Scheduling and Exposure Duration

The efficacy of topotecan is highly dependent on its administration schedule, a fact consistently demonstrated in preclinical research. aacrjournals.org Because its cytotoxic action is specific to the S-phase of the cell cycle, prolonged exposure to the drug is generally considered more effective than short, high-dose infusions. nih.goveur.nl

Comparative Analysis of Continuous Versus Intermittent Exposure Regimens

Preclinical studies have repeatedly shown that protracted or continuous topotecan administration is superior to intermittent, high-dose schedules. aacrjournals.orgaacrjournals.org In xenograft models of human colon adenocarcinomas and rhabdomyosarcomas, a protracted therapy given daily for 5 days for three consecutive weeks resulted in greater antitumor efficacy than a more intense schedule of every 4 days for four doses. aacrjournals.org This principle was also confirmed in vitro, where continuous exposure was more effective than a short 1-hour exposure in inhibiting tumor colony formation from fresh human tumor explants. eur.nl

A study in a mouse model of leptomeningeal medulloblastoma directly compared continuous intraventricular (IVT) topotecan delivered via an osmotic pump against daily bolus IVT injections. biorxiv.org Both IVT delivery methods effectively slowed tumor growth and significantly prolonged survival compared to systemic (intraperitoneal) topotecan or saline controls. biorxiv.org While the median survival times were similar between the continuous and bolus IVT groups, the daily bolus injections showed a trend toward better control of tumor radiance, possibly due to better drug distribution throughout the cerebrospinal fluid (CSF). biorxiv.org

In prostate cancer models, a continuous low-dose exposure achieved via micro-osmotic pumps was compared to conventional intermittent intravenous administration. aacrjournals.org The continuous dosing regimen resulted in significantly smaller tumor volumes compared to the conventional schedule. aacrjournals.org

Investigation of Metronomic Dosing Strategies for Enhanced Efficacy

Metronomic chemotherapy, the frequent administration of low doses of a drug over a prolonged period, has been extensively investigated for topotecan to enhance efficacy and shift its mechanism of action towards anti-angiogenesis. nih.govtandfonline.com

In preclinical ovarian cancer models, oral metronomic topotecan was highly effective. tandfonline.com A daily low-dose regimen (0.5 mg/kg) was found to be as effective in reducing tumor weight as a weekly maximum tolerated dose (MTD) regimen (7.5 mg/kg), with the metronomic schedule significantly decreasing cell proliferation and microvessel density (MVD). tandfonline.com In a separate study on an advanced orthotopic ovarian cancer model, a daily 1 mg/kg oral metronomic dose showed excellent anti-tumor activity. nih.govaacrjournals.org

Similar findings have been reported in other cancers. In retinoblastoma xenografts, low-dose topotecan (0.6 mg/kg, 5 days/week) led to significantly lower tumor volumes compared to an MTD protocol (3 mg/kg, once/week). mdpi.com In pediatric rhabdomyosarcoma (Rh30) xenografts, the antitumor effect was found to be extremely schedule-dependent; daily treatment led to complete tumor regression, whereas intermittent dosing showed no growth delay. mdpi.com In colon cancer, metronomic topotecan showed potent anti-tumor and anti-metastatic activity, in contrast to the minor activity and considerable toxicity seen with standard MTD schedules in clinical trials. bmj.com Studies in triple-negative breast cancer models also found that metronomic topotecan, especially when combined with pazopanib, significantly enhanced antitumor activity and prolonged survival. oncotarget.com

The mechanism behind the efficacy of metronomic topotecan often involves targeting the tumor vasculature and hypoxia-inducible factor 1-alpha (HIF-1α). tandfonline.commdpi.comoncotarget.com

Interactive Table: Comparison of Topotecan Dosing Strategies in Preclinical Models

| Cancer Type | Model | Dosing Strategy Compared | Finding | Citation |

|---|---|---|---|---|

| Colon/Rhabdomyosarcoma | Xenograft | Protracted (daily x5, 3 wks) vs. Intense (q4d x4) | Protracted schedule showed greater antitumor efficacy. | aacrjournals.org |

| Medulloblastoma | Orthotopic Xenograft | Continuous IVT vs. Bolus IVT vs. Systemic IP | Both continuous and bolus IVT prolonged survival significantly more than systemic IP. | biorxiv.org |

| Prostate Cancer | Xenograft | Continuous (osmotic pump) vs. Conventional IV | Continuous dosing resulted in significantly smaller tumor volumes. | aacrjournals.org |

| Ovarian Cancer | Orthotopic Xenograft | Metronomic (0.5 mg/kg daily) vs. MTD (7.5 mg/kg weekly) | Metronomic dosing was equally effective in reducing tumor weight with anti-angiogenic effects. | tandfonline.com |

| Retinoblastoma | Xenograft | Metronomic (0.6 mg/kg, 5x/wk) vs. MTD (3 mg/kg, 1x/wk) | Metronomic schedule resulted in significantly lower tumor volumes. | mdpi.com |

| Rhabdomyosarcoma | Xenograft | Metronomic (daily) vs. Intermittent (every other day) | Daily treatment caused complete regression; intermittent treatment had no effect. | mdpi.com |

Mechanisms of Resistance and Strategies for Sensitivity Modulation of Topotecan

Elucidation of Intrinsic and Acquired Resistance Mechanisms

Resistance to topotecan (B1662842) is a multifactorial phenomenon involving alterations in the drug's target enzyme, enhanced DNA repair capabilities, and reduced drug accumulation. nih.gov The primary mechanisms revolve around changes to topoisomerase I and the cellular response to the specific type of DNA damage induced by the drug.

Alterations in the topoisomerase I (TOP1) enzyme, the direct target of topotecan, represent a primary mechanism of resistance. These changes can be quantitative, involving a reduction in enzyme expression, or qualitative, arising from mutations in the TOP1 gene that decrease the enzyme's sensitivity to the drug. iiarjournals.org

Reduced levels of TOP1 protein diminish the number of potential targets for topotecan, thereby decreasing the formation of drug-stabilized TOP1-DNA cleavage complexes. nih.gov Some resistant cancer cell lines have been shown to have decreased expression of TOP1. iiarjournals.org However, other studies on resistant ovarian and non-small cell lung cancer cell lines have found no significant changes in TOP1 protein levels, indicating that this is not a universal mechanism of resistance and that other factors are often predominant. nih.govfrontiersin.org

More frequently, resistance is associated with point mutations within the TOP1 gene. These mutations can interfere with the drug's ability to bind to and stabilize the TOP1-DNA complex without necessarily affecting the enzyme's catalytic activity. nih.govnih.gov Molecular modeling and studies in resistant cell lines have identified several key mutations. For instance, mutations such as E418K, G503S, and D533G have been shown to significantly impact the binding of topotecan to the enzyme-DNA complex by altering critical polar interactions. acs.orgacs.org Other identified mutations in resistant clones include p.R621H and p.L617I in the core subdomain III and p.E710G in the linker domain. nih.gov The presence of these mutations leads to a marked reduction in the formation of topotecan-induced cleavage complexes and subsequent DNA double-strand breaks, conferring a resistant phenotype. nih.gov

| Mutation | Location in Topoisomerase I | Reported Effect on Topotecan Interaction |

|---|---|---|

| E418K | Lips Region | Influences the binding of topotecan to the TOP1-DNA complex. acs.orgacs.org |

| G503S | Lips Region (non-active site) | Indirectly affects the binding site conformation, reducing drug affinity. acs.org |

| D533G | Lips Region (direct contact) | Removes a strong hydrogen bond with topotecan, decreasing binding stability. acs.org |

| L617I | Core Subdomain III | Decreases formation of TOP1-DNA cleavage complexes. nih.gov |

| R621H | Core Subdomain III | Decreases formation of TOP1-DNA cleavage complexes. nih.gov |

| E710G | Linker Domain | Alters linker flexibility, affecting drug-induced complex stabilization. nih.gov |

The cytotoxicity of topotecan is contingent on the persistence of TOP1-DNA cleavage complexes. Consequently, cellular pathways that can repair this specific lesion contribute significantly to drug resistance. nih.gov Cancer cells can adapt by upregulating specific DNA repair mechanisms to counteract the damage induced by topotecan. nih.govresearchgate.net

A key enzyme in this process is Tyrosyl-DNA Phosphodiesterase 1 (Tdp1). Tdp1 is a DNA repair enzyme that specifically resolves the 3'-phosphotyrosyl bond linking topoisomerase I to the DNA, effectively removing the stalled enzyme and initiating subsequent repair. nih.govresearchgate.net Increased expression or activity of Tdp1 can lessen the cytotoxic impact of topotecan by efficiently clearing the drug-induced lesions. mdpi.com Preclinical data indicate that Tdp1 levels can directly influence cellular sensitivity to camptothecin-based drugs. nih.gov

Beyond the direct reversal of the TOP1-DNA complex by Tdp1, other DNA damage response (DDR) pathways are involved in repairing the downstream consequences, such as single- and double-strand breaks. mdpi.com The base excision repair (BER) and single-strand break repair pathways are critical. mdpi.com Furthermore, the conversion of single-strand breaks into double-strand breaks during replication necessitates the involvement of homologous recombination (HR) and non-homologous end joining (NHEJ) pathways. nih.govmdpi.com Overexpression of proteins involved in these repair processes, such as XRCC1, has been shown to confer resistance to camptothecins. nih.gov Gene expression analyses in breast cancer cells exposed to topotecan revealed significant modulation of genes involved in DNA damage repair, including the p53-dependent gene RAD51, which is involved in homologous repair of DNA double-strand breaks. nih.gov

Preclinical Strategies for Overcoming Topotecan Resistance

To counteract the mechanisms of resistance, numerous preclinical strategies have focused on combination therapies. These approaches aim to either create synergistic cytotoxicity through complementary mechanisms of action or to directly inhibit the pathways that confer resistance to topotecan.

Platinum-based agents such as cisplatin (B142131) and carboplatin (B1684641) are a cornerstone of cancer chemotherapy and induce a different spectrum of DNA damage, primarily inter- and intrastrand crosslinks. mdpi.com Preclinical studies have provided a strong rationale for combining topotecan with these agents, demonstrating synergistic or supra-additive effects. karger.comresearchgate.net The combination of two agents with distinct DNA-damaging mechanisms can overwhelm the DNA repair capacity of cancer cells. nih.gov

In vitro studies using human colon and ovarian cancer cells showed that a sequential schedule of oxaliplatin (B1677828) followed by topotecan resulted in a supra-additive effect on the inhibition of colony formation and the induction of apoptosis. researchgate.net The combination of topotecan and carboplatin has also been shown to be active and manageable in preclinical models, leading to its investigation in clinical trials. nih.gov The sequence of administration can be crucial; preclinical data suggest that administering cisplatin prior to topotecan can enhance its effect, though this can also increase toxicity. nih.govuliege.be This synergy provides a basis for using topotecan-platinum combinations to treat various cancers. nih.gov

A more targeted approach to overcoming resistance involves co-administering topotecan with inhibitors of specific molecules or pathways that mediate resistance.

Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) Inhibitors: Given that Tdp1 repairs the cytotoxic lesions created by topotecan, inhibiting its function is a rational strategy to enhance topotecan's efficacy. nih.govmdpi.com Tdp1 inhibitors are designed to prevent the removal of topotecan-stabilized TOP1-DNA complexes, thereby increasing their persistence and cytotoxicity. researchgate.net Preclinical studies have validated this approach, showing that various classes of Tdp1 inhibitors, including thieno[2,3-b]pyridines, usnic acid derivatives, and lipophilic purine (B94841) nucleosides, can restore or potentiate sensitivity to topotecan in cancer cell lines. nih.govnih.gov The use of Tdp1 inhibitors has been shown to sensitize tumor cells to topotecan both in vitro and in vivo. nih.gov Interestingly, some Tdp1 inhibitors were found to increase the cytotoxicity of topotecan specifically in cancer cells (HeLa) but not in non-cancerous cell lines (HEK 293A), suggesting a potential therapeutic window. mdpi.com

Poly(ADP-ribose) Polymerase (PARP) Inhibitors: Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for sensing DNA damage and facilitating the repair of single-strand breaks through the BER pathway. aacrjournals.orgnih.gov By stabilizing TOP1-DNA complexes, topotecan induces single-strand breaks. If these breaks are not repaired by the time a replication fork arrives, they are converted to more lethal double-strand breaks. PARP inhibition prevents the efficient repair of these initial single-strand breaks, thus potentiating the DNA-damaging effects of topotecan. aacrjournals.org This synthetic lethality approach has shown considerable promise in preclinical models. aacrjournals.orgmdpi.com The PARP inhibitor veliparib (B1684213) (ABT-888) has been shown to enhance the antitumor activity of topotecan in multiple preclinical models. aacrjournals.org This combination leads to increased DNA damage and apoptosis in cancer cells. nih.gov The synergy between PARP inhibitors and topotecan provides a strong rationale for their combined use to overcome resistance and enhance therapeutic outcomes. aacrjournals.orgnih.gov

| Combination Agent | Target/Mechanism | Preclinical Model | Observed Synergistic/Potentiating Effect |

|---|---|---|---|

| Cisplatin/Carboplatin | Induces DNA crosslinks | Various human cancer cell lines and xenografts | Synergistic antitumor activity and induction of apoptosis. researchgate.netnih.gov |

| Tdp1 Inhibitors | Inhibits repair of TOP1-DNA complexes | Human cancer cell lines (e.g., HeLa) | Restores sensitivity and potentiates topotecan cytotoxicity. mdpi.comnih.gov |

| PARP Inhibitors (e.g., Veliparib) | Inhibits single-strand break repair | Human cancer xenografts and AML cell lines | Potentiates antitumor activity by preventing DNA damage repair. aacrjournals.orgnih.gov |

Combination Therapy Approaches in Preclinical Models

Evaluation of Immunomodulatory Combinations (e.g., Anti-PD-1 Antibodies)

The combination of topotecan with immunomodulatory agents, particularly immune checkpoint inhibitors like anti-PD-1 (Programmed cell death protein 1) and anti-PD-L1 (Programmed death-ligand 1) antibodies, represents a promising strategy to overcome resistance and enhance antitumor activity. The rationale for this approach is grounded in the immunogenic potential of topotecan, which can alter the tumor microenvironment to be more susceptible to an immune attack.

Research has indicated that topoisomerase I inhibitors, including topotecan, can upregulate the expression of Major Histocompatibility Complex (MHC) class I molecules on the surface of tumor cells. nih.gov This increased expression makes the cancer cells more visible to the immune system, specifically to cytotoxic T cells, rendering them more susceptible to T cell-mediated killing. nih.gov This effect provides a strong basis for combining topotecan with checkpoint inhibitors that work by releasing the "brakes" on the immune system. Anti-PD-1/PD-L1 antibodies block the interaction between PD-1 on T cells and PD-L1 on tumor cells, a key pathway that cancer cells exploit to evade immune surveillance. nih.gov By inhibiting this interaction, these antibodies reinvigorate the host's anticancer immune response. nih.gov

Preclinical studies with other topoisomerase I inhibitors have shown that this combination can lead to supra-additive antitumor effects. nih.gov For instance, the combination of the topoisomerase I inhibitor irinotecan (B1672180) with an anti-PD-L1 antibody resulted in enhanced proliferation of CD8+ T cells in both tumors and lymph nodes and a decrease in the number of regulatory T cells (Tregs), which are immunosuppressive. nih.gov Given the similar mechanism of action, it is hypothesized that these benefits could be applicable to topotecan as well. nih.gov

Clinical investigations are exploring this synergy. A notable example is the BNT327-01 Phase 2 clinical trial, which evaluates a bispecific antibody, Pumitamig, that targets both PD-L1 and Vascular Endothelial Growth Factor A (VEGF-A), in combination with chemotherapy agents including topotecan for small cell lung cancer. bms.compharmabiz.com The dual mechanism of Pumitamig aims to restore T cell activity against the tumor while also inhibiting angiogenesis, which is crucial for tumor growth and metastasis. bms.compharmabiz.com Interim data from such trials are beginning to show encouraging antitumor activity, supporting the rationale for combining checkpoint inhibition with topotecan-based chemotherapy. bms.com

| Trial Identifier | Combination Agents | Cancer Type | Key Findings/Endpoints |

| BNT327-01 | Pumitamig (anti-PD-L1/VEGF-A) + Topotecan | Second- or third-line Small Cell Lung Cancer | Evaluation of Objective Response Rate (ORR), tumor size change, safety, Duration of Response (DoR), Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS). bms.compharmabiz.com |

Impact of Advanced Drug Delivery Systems on Circumventing Resistance

Advanced drug delivery systems (DDS) offer a powerful strategy to overcome several key mechanisms of resistance to topotecan. nih.gov These systems are designed to improve the pharmacokinetic profile of the drug, enhance its delivery to the tumor site, and circumvent cellular resistance mechanisms such as drug efflux and inactivation. nih.govnih.gov

One of the primary challenges with topotecan is its rapid conversion from its active lactone form to an inactive carboxylate form at physiological pH (7.4). rsc.orgresearchgate.net Nanocarrier systems, such as mesoporous silica (B1680970) nanoparticles (MSNs), can protect the encapsulated topotecan from this hydrolysis. rsc.orgencyclopedia.pub These nanoparticles can be engineered with pH-sensitive coatings, which keep the drug stable in the bloodstream but release the active lactone form within the acidic environment of tumor cell endosomes and lysosomes (pH ≤ 5.5) following internalization. rsc.orgencyclopedia.pub This targeted release ensures that the active form of the drug reaches its intracellular target, topoisomerase I. rsc.orgencyclopedia.pub

Multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), is a major factor in topotecan resistance. iiarjournals.orgnih.gov These transporters actively pump chemotherapeutic agents out of cancer cells, reducing their intracellular concentration to sublethal levels. Nanoparticle-based delivery systems can bypass this efflux mechanism. nih.govnih.gov By encapsulating topotecan, these nanocarriers are internalized by cells through endocytosis, a process that can evade the direct action of surface efflux pumps. nih.govnih.gov

Furthermore, DDS can be designed for active or passive targeting to increase drug accumulation in tumor tissues.

Passive Targeting: This approach leverages the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissue due to leaky blood vessels and poor lymphatic drainage. nih.govresearchgate.net

Active Targeting: This involves conjugating the surface of the nanocarrier with ligands (e.g., antibodies, folic acid) that bind to specific receptors overexpressed on cancer cells. researchgate.netencyclopedia.pub This enhances selective uptake by tumor cells, increasing efficacy while minimizing exposure to healthy tissues. nih.govrsc.org

Various types of nanocarriers have been developed for topotecan delivery, each offering distinct advantages in overcoming resistance. nih.govencyclopedia.pub

| Delivery System | Mechanism for Overcoming Resistance | Key Research Findings | Reference(s) |

| Liposomes | Bypasses ABC transporters; enhances tumor accumulation via EPR effect. | Ligand-modified topotecan liposomes showed significant inhibitory effects in C6 glioma tumor spheroids. nih.gov | nih.gov |

| Mesoporous Silica Nanoparticles (MSNs) | Protects topotecan from pH-dependent inactivation; enables pH-sensitive drug release in acidic tumor microenvironments; can be surface-modified for active targeting (e.g., with folic acid). | MSNs with a gelatin shell protected topotecan from hydrolysis and allowed for targeted release in tumor cells, effectively killing them while not affecting normal cells. rsc.orgencyclopedia.pub | rsc.orgencyclopedia.pub |

| Polymeric Nanoparticles | Improves bioavailability and retention in target organs; can be formulated to inhibit efflux pumps. | Topotecan-loaded polymeric nanoparticles were formulated to augment transport to the lymphatic system and enhance retention in the brain and lungs. encyclopedia.pub | encyclopedia.pub |

| Polymer-Lipid Hybrid Nanoparticles | Combines the stability of polymeric nanoparticles with the biocompatibility of liposomes; allows for sustained drug release and improved targeting. | These systems offer high encapsulation ability and stability, which are beneficial for overcoming chemoresistance. nih.gov | nih.gov |

By improving stability, enabling targeted delivery, and circumventing cellular efflux mechanisms, advanced drug delivery systems hold significant potential to modulate sensitivity and overcome resistance to topotecan. nih.gov

Pharmacology and Metabolism of Topotecan at the Preclinical Level

Preclinical Pharmacokinetic Characteristics and Distribution

The study of a drug's journey through the body is critical in preclinical research to predict its efficacy and behavior in clinical settings. For topotecan (B1662842), a semisynthetic analog of camptothecin (B557342), understanding its pharmacokinetic profile, including how it binds to plasma proteins and distributes into various tissues, provides a foundational knowledge of its therapeutic potential.

Plasma Protein Binding Dynamics and Its Influence on Drug Availability

The extent to which a drug binds to proteins in the blood, primarily albumin, can significantly impact its availability to reach target tissues and exert its therapeutic effect. Preclinical investigations have consistently shown that topotecan exhibits low binding to plasma proteins. europa.euhpra.ieeuropa.eu Specifically, studies indicate that approximately 35% of topotecan is bound to human plasma proteins. europa.euhpra.ieeuropa.eufda.gov This low level of protein binding suggests that a substantial fraction of the administered topotecan remains unbound and therefore pharmacologically active and available for distribution to tissues. The distribution between blood cells and plasma has been described as fairly homogeneous. europa.euhpra.ieeuropa.eu

Distribution within Tissues and Subcellular Compartments

Following administration, topotecan distributes into various tissues. Preclinical models have been instrumental in characterizing this distribution. Studies in rats with glioma have shown that topotecan can penetrate brain tissue, a critical characteristic for a drug considered for treating central nervous system malignancies. nih.govresearchgate.netresearchgate.net Following intracerebral clysis, a method of direct delivery to the brain, topotecan was detected well beyond the tumor boundaries and even in the contralateral hemisphere. nih.govresearchgate.netresearchgate.net In a swine model, ophthalmic artery chemosurgery resulted in significantly higher concentrations of topotecan in the orbit compared to intravenous administration, highlighting the importance of the route of administration in achieving therapeutic levels in specific tissues. arvojournals.org

Comprehensive Analysis of Metabolic Pathways and Metabolite Characterization

Metabolism is the process by which the body chemically modifies a drug, which can lead to its activation, inactivation, or transformation into a more easily excretable form. For topotecan, the primary metabolic processes involve the hydrolysis of its lactone ring and, to a lesser extent, other pathways.

Identification and Characterization of Minor Metabolic Pathways (e.g., N-Desmethylation, O-Glucuronidation)

While hydrolysis is the major route of clearance, metabolism accounts for less than 10% of topotecan's elimination. europa.euhpra.ieeuropa.eueuropa.eueuropa.eu A minor metabolic pathway is N-desmethylation, which is carried out by human liver microsomes to form an N-desmethyl metabolite. europa.eueuropa.eufda.gov This metabolite has been detected in urine, plasma, and feces and has been shown to have similar or less activity than the parent compound. europa.euhpra.ieeuropa.eueuropa.eu The mean metabolite-to-parent area under the curve (AUC) ratio is typically less than 10%. europa.euhpra.ieeuropa.eueuropa.eu

Another identified minor metabolic pathway is O-glucuronidation. europa.eunih.gov Both topotecan and its N-desmethyl metabolite can undergo O-glucuronidation, forming topotecan-O-glucuronide and N-desmethyl topotecan-O-glucuronide. fda.govnih.govfda.gov These glucuronide metabolites have been identified in the urine but constitute a very small percentage (less than 2%) of the administered dose. europa.eufda.govfda.gov

Preclinical Drug-Drug Interactions Influencing Topotecan Pharmacokinetics

The co-administration of multiple drugs can lead to interactions that alter their pharmacokinetic properties. In preclinical studies, the potential for such interactions with topotecan has been explored.

In vitro studies using human liver microsomes have shown that topotecan does not inhibit major human cytochrome P450 (CYP450) enzymes, including CYP1A2, CYP2A6, CYP2C8/9, CYP2C19, CYP2D6, CYP2E, CYP3A, or CYP4A. europa.eufda.gov This suggests a low likelihood of topotecan affecting the metabolism of other drugs that are substrates for these enzymes.

However, topotecan itself is a substrate for efflux transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). fda.gov Therefore, co-administration with drugs that inhibit these transporters could potentially increase topotecan concentrations. For example, the P-gp inhibitor cyclosporine A was shown to increase the exposure to the active lactone form of topotecan. cancer-druginteractions.org This indicates that caution should be exercised when topotecan is used in combination with known inhibitors of these transporters.

Preclinical studies have also investigated the combination of topotecan with other anticancer agents. For instance, synergistic effects have been observed when topotecan is administered sequentially with microtubule-interfering agents like paclitaxel (B517696) and vinblastine. researchgate.netnih.gov This synergy may be due to effects on the cell cycle and increased topoisomerase I protein levels. researchgate.netnih.gov A preclinical study in mice suggested no significant drug-drug interactions between metronomic topotecan and pazopanib (B1684535). nih.gov

Advanced Research in Topotecan Analog Design and Drug Delivery

Structure-Activity Relationship (SAR) Studies for Novel Topotecan (B1662842) Analogs

The development of novel topotecan analogs is a critical area of research aimed at overcoming the limitations of the parent drug, such as its poor water solubility and the instability of its active lactone ring. Structure-activity relationship (SAR) studies are fundamental to this effort, providing insights into how chemical modifications affect the drug's efficacy and properties.

Rational Design Principles for Derivatives with Improved Aqueous Solubility and Lactone Stability

A primary challenge with topotecan and other camptothecin (B557342) derivatives is the equilibrium between the active lactone form and the inactive open-ring carboxylate form at physiological pH. researchgate.net Strategies to enhance lactone stability and aqueous solubility are therefore central to the rational design of new analogs.

Key design principles include:

Modifications at the A and B rings: Introducing substituents at positions 7, 9, 10, and 11 of the quinoline (B57606) core has been a successful strategy. nih.gov Topotecan itself is a prime example, with a dimethylaminomethyl group at position 9 that improves water solubility. cabidigitallibrary.org

Esterification at the 20-hydroxyl group: Modifying the 20-OH group on the E-ring can enhance the stability of the lactone. nih.gov Introducing hydrophilic chains at this position has been shown to significantly improve aqueous solubility. For instance, novel hexacyclic camptothecin analogs with such modifications exhibited solubilities of 3.40 and 5.07 mg/mL, a substantial increase compared to topotecan's solubility of less than 1 mg/mL. nih.gov

Homocamptothecins: Replacing the six-membered α-hydroxylactone ring with a more stable seven-membered β-hydroxylactone has given rise to homocamptothecins, which exhibit potent topoisomerase I inhibition and increased lactone stability at physiological pH. cabidigitallibrary.org

These rational design approaches have led to the synthesis of numerous derivatives with improved physicochemical properties, paving the way for more effective therapeutic agents.

Investigation of Substituent Effects on Biological Activity and Target Selectivity

The nature and position of substituents on the topotecan scaffold profoundly influence its biological activity and selectivity for its target, topoisomerase I (Top1).

Key findings from SAR studies include:

Importance of the E-ring: The lactone form of the E-ring is crucial for potent activity; the carboxylate form is significantly less active. gpatindia.com The chiral center at position 20 is also essential, with the (S)-configuration being the active form. gpatindia.com

Role of the A and B rings: The A and B rings are important for the inhibition of DNA synthesis, and their absence leads to a decrease in potency. gpatindia.com

Substituents on the A and B rings:

Substitutions at the 10-position with a hydrophobic moiety have been shown to improve solubility and potentially reduce side effects. bohrium.com

The introduction of a dimethylaminomethyl substituent at the 9-position of topotecan enhances its interaction with the Top1-DNA covalent complex. nih.gov

Target Selectivity: The pattern of DNA cleavage can be altered by different substituents, suggesting that various analogs may target different genes with varying selectivity. For example, norindenoisoquinolines, which are structurally related to topotecan, exhibit different cleavage patterns, indicating potential for selective targeting of different tumor types. nih.gov

These investigations underscore the delicate balance between chemical structure and biological function, guiding the synthesis of new topotecan analogs with enhanced potency and potentially improved therapeutic indices.

Development and Evaluation of Novel Drug Delivery Systems for Topotecan

To address the challenges associated with topotecan's physicochemical properties and to enhance its therapeutic efficacy, various novel drug delivery systems have been developed and evaluated. These systems aim to improve drug stability, solubility, and tumor-specific delivery.

Liposomal Formulations for Enhanced Antitumor Efficacy and Preferential Tumor Accumulation

Liposomal encapsulation of topotecan represents a significant advancement in its delivery. These formulations protect the drug from premature degradation and clearance, leading to improved pharmacokinetics and therapeutic outcomes.

Enhanced Stability and Pharmacokinetics: Liposomal formulations protect topotecan from hydrolysis, with over 80% of the drug remaining in its active lactone form for up to 24 hours in plasma. researchgate.net This leads to a significant increase in the drug's plasma half-life and area under the curve (AUC). nih.govmdpi.com For example, an optimized sphingomyelin/cholesterol (SM/Chol) liposomal formulation of topotecan demonstrated a 10-fold increase in plasma half-life and a 1000-fold increase in AUC compared to the free drug. nih.gov

Preferential Tumor Accumulation: Leveraging the enhanced permeability and retention (EPR) effect, liposomes with sizes in the range of 100-200 nm can passively accumulate in tumor tissues. researchgate.netaacrjournals.orgnih.gov Studies have shown a significant increase in topotecan accumulation in tumors when delivered via liposomes compared to the free drug. nih.gov A novel dihydrosphingomyelin (DHSM)-based liposomal formulation, FF-10850, demonstrated preferential tumor accumulation and payload release mediated by tumor-associated macrophages and the ammonia (B1221849) concentration in the tumor microenvironment. aacrjournals.orgnih.gov

Improved Antitumor Efficacy: The enhanced stability and tumor accumulation of liposomal topotecan translate to superior antitumor activity. researchgate.netaacrjournals.org In various preclinical models, liposomal topotecan has shown significantly improved efficacy, including complete tumor regression in some cases, compared to the free drug. researchgate.netaacrjournals.org

| Formulation | Key Features | Outcome | Reference |

| FF-10850 | DHSM-based liposome (B1194612) | Superior antitumor activity, reduced hematologic toxicity | aacrjournals.orgnih.gov |

| SM/Chol liposomes | Optimized drug-to-lipid ratio | 10-fold increase in plasma half-life, 1000-fold increase in AUC | nih.gov |

| Topophore C | D/L mole ratio of 0.1 | >98% entrapment efficiency, 10- to 22-fold increase in plasma half-life and AUC | mdpi.com |

| Hyaluronic acid-targeted liposomes | HA coating for active targeting | High encapsulation efficiency (>95%), enhanced cellular uptake in A549 cells | frontiersin.org |

Nanoparticle-Based Delivery Approaches for Targeted or Sustained Release

Beyond liposomes, other nanoparticle-based systems have been explored to deliver topotecan effectively. These include polymeric nanoparticles and nanostructured lipid carriers, which offer advantages in terms of stability, controlled release, and targeting capabilities.

Sustained Release: Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can provide a sustained release of topotecan over an extended period. encyclopedia.pubnih.gov In vitro studies have shown a protracted release pattern from topotecan-loaded PLGA nanoparticles over 120 hours. encyclopedia.pubnih.gov This sustained exposure can increase the likelihood of cancer cells being in the drug-sensitive S-phase of the cell cycle. encyclopedia.pub

Improved Stability and Bioavailability: Nanoencapsulation protects topotecan from hydrolysis, preserving its active lactone form. nih.govnih.gov This leads to improved chemical stability and bioavailability. nih.gov For instance, topotecan-loaded PLGA nanoparticles demonstrated a 13.05-fold increase in bioavailability compared to the free drug. researchgate.net

Targeted Delivery: Nanoparticles can be functionalized with targeting ligands to enhance their uptake by cancer cells. Folic acid-conjugated nanoparticles have shown phenomenal absorption in retinoblastoma cells compared to non-targeted nanoparticles. encyclopedia.pub

Overcoming Drug Resistance: Nanoparticle-based delivery can help circumvent multidrug resistance mechanisms in cancer cells. nih.gov

| Nanoparticle System | Key Features | Outcome | Reference |

| PLGA nanoparticles | Biodegradable polymer | Sustained release over 120 hours, 13.05-fold increase in bioavailability | encyclopedia.pubnih.govresearchgate.net |

| Mesoporous silica (B1680970) nanoparticles (MSNs) | pH-sensitive gelatin shell | Protection from hydrolysis, targeted delivery to endosomes/lysosomes | encyclopedia.pubnih.gov |

| Nanostructured lipid carriers (NLCs) | Incorporated in hydrogels | Stable for ~30 days, reduced drug release, increased permeability | encyclopedia.pubnih.gov |

Host-Guest Complexation Strategies for Solubility Enhancement (e.g., Sulfonatocalixarenes)

Host-guest chemistry offers a promising approach to improve the solubility and stability of poorly water-soluble drugs like topotecan. Macrocyclic hosts, such as sulfonatocalixarenes, can encapsulate guest molecules within their hydrophobic cavities.

Solubility Enhancement: Complexation of topotecan with sulfonatocalix aacrjournals.orgarene (SC4A) has been shown to increase its aqueous solubility five-fold, from 1.2 mg/mL to 6.4 mg/mL. researchgate.netmedcraveonline.comnankai.edu.cn This is achieved by encapsulating the relatively hydrophobic quinoline-containing moiety of topotecan within the hydrophobic cavity of the calixarene, while the more hydrophilic portion remains outside. medcraveonline.comnankai.edu.cn

Complex Stability: The inclusion complex formed between topotecan and SC4A is remarkably stable, with a stability constant of 5.6 x 10³ M⁻¹. nankai.edu.cn This stable complexation is crucial for maintaining the drug in a soluble form.

Potential for Novel Formulations: The enhanced water solubility achieved through host-guest complexation with sulfonatocalixarenes presents an important avenue for the design of new topotecan formulations with improved therapeutic potential. nankai.edu.cn

| Host Molecule | Guest Molecule | Key Finding | Reference |

| Sulfonatocalix aacrjournals.orgarene (SC4A) | Topotecan | Five-fold increase in aqueous solubility | researchgate.netmedcraveonline.comnankai.edu.cn |

| Water-soluble pillar nih.govarene (WP6) | Camptothecin | 380-fold solubility enhancement of camptothecin | acs.org |

| β-Cyclodextrin derivatives | Topotecan | Formation of stable 1:1 stoichiometry complexes | mdpi.com |

Computational and Theoretical Modeling Approaches in Topotecan Research

Computational and theoretical modeling have become indispensable tools in the study of topotecan and its interaction with its biological target, the topoisomerase I-DNA (Top1-DNA) complex. These methods provide atomic-level insights that are often inaccessible through experimental techniques alone, facilitating a deeper understanding of the drug's mechanism of action and guiding the design of new, more effective analogs.

Molecular Dynamics Simulations of Drug-Target Complexes and Conformational Changes

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. In topotecan research, MD simulations have been instrumental in elucidating the structural and dynamic effects of the drug on the human Top1-DNA covalent complex. researchgate.netplos.orgnih.gov

These simulations demonstrate that upon binding, topotecan intercalates into the DNA at the cleavage site, forming stable stacking interactions with the DNA base pairs. plos.orgnih.gov It also establishes and maintains crucial hydrogen bonds with specific amino acid residues of the topoisomerase I enzyme. plos.orgnih.gov Key interactions have been identified through these simulations. For instance, Arg364 forms stable hydrogen bonds with both the B and E rings of topotecan. plos.orgnih.gov The simulations also show that topotecan's binding keeps the catalytic residue Lys532 away from the DNA, hindering its participation in the DNA religation reaction, which is a key aspect of its inhibitory effect. plos.orgnih.gov

Furthermore, MD simulations have been employed to understand the mechanisms of drug resistance arising from mutations in topoisomerase I. acs.org Studies have investigated mutations such as E418K, G503S, and D533G, revealing that these mutations can significantly alter the binding of topotecan and reduce its inhibitory activity. acs.org The insights gained from these simulations are crucial for designing new topotecan analogs that can overcome such resistance.

| Finding | Description | Key Residues Involved | Reference |

|---|---|---|---|

| Conformational Restraint | The presence of topotecan reduces the overall flexibility and conformational space of the Top1-DNA complex. | 633-643 (linker domain) | plos.orgnih.gov |

| Inhibition of Religation | Topotecan binding physically obstructs the catalytic lysine (B10760008) residue from accessing the DNA cleavage site, preventing the religation step. | Lys532 | plos.orgnih.gov |

| Stable Drug Binding | The drug is stabilized within the complex through stacking interactions with DNA and hydrogen bonds with the enzyme. | Arg364 | plos.orgnih.gov |

| Resistance Mechanism | Mutations in Top1 can alter polar interactions, disrupt the binding geometry of topotecan, and lead to drug resistance. | E418K, G503S, D533G | acs.org |

Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations for Mechanistic Insights

While MD simulations provide valuable information on the dynamics of large molecular systems, they rely on classical mechanics. To investigate processes involving changes in electronic structure, such as bond-breaking and bond-forming reactions, quantum mechanical (QM) methods are necessary. archer2.ac.uk However, performing QM calculations on an entire enzyme-DNA-drug complex is computationally prohibitive. QM/MM methods offer a solution by treating a small, chemically active region (e.g., the drug and key active site residues) with a high level of QM theory, while the rest of the system is described by a more computationally efficient molecular mechanics (MM) force field. archer2.ac.ukresearchgate.net

In topotecan research, QM/MM calculations have been used to gain deeper mechanistic insights into its inhibitory action. nih.gov These studies have focused on understanding the differences in activity between the active lactone form and the inactive carboxylate form of topotecan, which exist in a pH-dependent equilibrium. nih.gov QM/MM calculations have helped to rationalize why only the lactone form is active, despite both forms binding to the same site in the Top1-DNA complex. nih.gov

These calculations have identified specific amino acids that play a direct role in the drug's activity. nih.gov For example, QM/MM studies have shown that Lys532 forms a stable hydrogen bond bridge between the active lactone form of topotecan and the DNA. nih.gov This interaction is not observed with the inactive carboxylate form. Furthermore, the presence of the active drug form triggers another stable interaction involving Asn722, which acts as a bridge between the DNA and the protein, thereby increasing the binding affinity of DNA for Top1 and further slowing down the DNA release process. nih.gov Such detailed mechanistic understanding is vital for the rational design of new inhibitors.

| Investigated Aspect | Key Finding | Amino Acid(s) Implicated | Reference |

|---|---|---|---|

| pH-Dependent Activity | Only the lactone form of topotecan forms a stable hydrogen bond bridge with DNA, explaining its higher activity. | Lys532 | nih.gov |

| Enhanced DNA Binding | The active lactone form induces a bridging interaction that increases the binding affinity of DNA for Topoisomerase I. | Asn722 | nih.gov |

| Reaction Mechanism | Provides detailed energy profiles for chemical steps, such as proton transfer or hydrolysis, which are inaccessible to classical MD. | N/A | nih.govnih.gov |

In Silico Prediction of Physico-Chemical and Pharmacological Parameters for New Analogs

In silico methods are extensively used to predict the properties of new chemical entities before their synthesis, saving significant time and resources. europa.eu For the design of new topotecan analogs, computational tools are employed to predict a range of essential physico-chemical and pharmacological parameters. These predictions help in prioritizing which analogs are most likely to have favorable drug-like properties.

Physico-chemical properties such as solubility, lipophilicity (logP), and pKa are routinely calculated. scialert.netresearchgate.net For topotecan analogs, maintaining adequate water solubility is important, and the pH-dependent equilibrium between the active lactone and inactive carboxylate form is a critical parameter that can be computationally modeled. scialert.net Molecular modeling analyses, including semi-empirical and Density Functional Theory (DFT) calculations, have been used to study the electronic properties of topotecan and its metabolites, such as the LUMO-HOMO energy gap, which relates to chemical reactivity. scialert.net

Pharmacological parameters , often grouped under the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are also predicted using various computational models. researchgate.netd-nb.info Quantitative Structure-Activity Relationship (QSAR) models are developed by correlating structural features of a series of compounds with their biological activity or a specific property. researchgate.netmdpi.com These models can then be used to predict the activity of newly designed analogs. For instance, docking scores from molecular docking simulations, which predict the binding affinity of a ligand to a receptor, are often used as a parameter in QSAR studies. researchgate.netresearchgate.net

In silico tools like SwissADME and Molinspiration are used to predict parameters related to drug-likeness, such as adherence to Lipinski's "rule of five," and to forecast ADMET properties like gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes. d-nb.infomdpi.com These predictions are crucial for weeding out candidates that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles.

| Parameter Category | Specific Parameter | Prediction Method/Tool | Importance in Analog Design | Reference |

|---|---|---|---|---|

| Physico-chemical | Solubility | QSPR, DFT Calculations | Ensures bioavailability and suitability for formulation. | scialert.net |

| Lipophilicity (logP) | Fragment-based calculations, QSPR | Influences membrane permeability and distribution. | mdpi.com | |

| LUMO-HOMO Energy Gap | DFT Calculations | Indicates chemical reactivity and kinetic stability. | scialert.net | |

| Pharmacological (ADMET) | Binding Affinity | Molecular Docking, MM/GBSA | Predicts potency against the target (Topoisomerase I). | acs.orgresearchgate.net |

| Drug-likeness | Lipinski's Rule of Five (SwissADME) | Filters for compounds with favorable oral bioavailability properties. | d-nb.infomdpi.com | |

| Metabolism/Toxicity | QSAR, P450 inhibition models | Identifies potential liabilities related to metabolism and toxicity early in the design phase. | researchgate.netmdpi.com |

Analytical Methodologies for Topotecan Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are central to the analysis of Topotecan (B1662842). These techniques allow for the separation and quantification of the active lactone form and the inactive carboxylate form of the drug, which exist in a pH-dependent equilibrium. nih.goveuropa.eu

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification of Lactone and Carboxylate Forms

HPLC methods have been extensively developed to separate and quantify the lactone and carboxylate forms of Topotecan. nih.govsigmaaldrich.comtandfonline.com The stability of Topotecan is a critical factor, as the lactone ring can hydrolyze to the carboxylate form under physiological conditions. nih.goveuropa.eu To accurately measure the total Topotecan concentration, methods often involve adjusting the pH of the sample to convert both forms to either the lactone (under acidic conditions, pH < 4) or the carboxylate form (at pH > 10) before analysis. nih.govacs.org

Several HPLC methods utilize a C18 column for separation with various mobile phase compositions. asianpubs.orgnih.govsigmaaldrich.com For instance, one method employs a mobile phase of methanol (B129727) and a buffer at pH 6.0 for the simultaneous separation of both forms. tandfonline.com Detection is commonly achieved using fluorescence, which offers high sensitivity. tandfonline.comnih.govnih.gov The excitation and emission wavelengths for fluorescence detection are typically around 370 nm and 520 nm, respectively. epa.gov The limit of quantitation for these methods can be as low as 0.05 ng/mL in plasma. sigmaaldrich.com

Table 1: HPLC Methods for Topotecan Analysis

| Feature | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Zorbax SB-C18 sigmaaldrich.com | Novapak C18 epa.gov | Microbore (0.8 mm) nih.gov |

| Mobile Phase | Methanol-0.1 M hexane-1-sulfonic acid in methanol-0.01 M TEMED in distilled water pH 6.0 (25:10:65, v/v) sigmaaldrich.com | Isocratic mobile phase epa.gov | Not specified nih.gov |

| Detection | Fluorescence sigmaaldrich.com | Fluorescence (Ex: 370 nm, Em: 520 nm) epa.gov | Fluorescence nih.gov |

| LLOQ | 0.05 ng/mL (plasma) sigmaaldrich.com | 1 ng/mL (whole blood) epa.gov | 0.25 ng/mL (CSF) nih.gov |

| Linear Range | 0.05-10 ng/mL sigmaaldrich.com | 1-100 ng/mL epa.gov | 0.25-100.0 ng/mL nih.gov |

LLOQ: Lower Limit of Quantitation; CSF: Cerebrospinal Fluid

Application of HPLC in Various Biological Matrices (e.g., Cerebrospinal Fluid, Plasma)

HPLC methods have been successfully applied to quantify Topotecan in a range of biological matrices, which is crucial for pharmacokinetic studies.

Cerebrospinal Fluid (CSF): A microbore HPLC method with online microdialysis has been developed for measuring both the lactone and carboxylate forms of Topotecan in mouse CSF. nih.gov This method is highly sensitive, with a calibration range of 0.25–100.0 ng/mL for both forms, and allows for rapid analysis of small sample volumes. nih.gov Another HPLC method for human CSF has a lower limit of quantitation of 0.04 µM and has been used to evaluate Topotecan elimination after intraventricular injection. nih.govnih.govdntb.gov.ua

Plasma: Numerous HPLC methods are available for the determination of Topotecan in human and mouse plasma. asianpubs.orgsigmaaldrich.comnih.gov These methods often involve a protein precipitation step, for example, with cold methanol, to extract the drug. sigmaaldrich.com Due to the instability of the lactone form in plasma, rapid processing of blood samples is necessary. europa.eusigmaaldrich.com HPLC coupled with tandem mass spectrometry (LC-MS/MS) has also been used for plasma analysis, offering high sensitivity with a lower limit of quantitation of 0.5 ng/mL. asianpubs.org These methods are vital for studying the pharmacokinetics and tissue distribution of Topotecan. nih.gov

Spectroscopic and Spectrometric Characterization Methods

A variety of spectroscopic and spectrometric techniques are employed for the structural elucidation and analysis of Topotecan and its interactions.

Ultraviolet (UV), Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation